molecular formula C21H21FN2O2S2 B2456298 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 898407-50-6

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2456298
CAS No.: 898407-50-6
M. Wt: 416.53
InChI Key: OKPCQFKBDJNRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S2/c1-15-13-17(8-9-18(15)22)28(25,26)23-14-20(21-7-4-12-27-21)24-11-10-16-5-2-3-6-19(16)24/h2-9,12-13,20,23H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCQFKBDJNRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Indolin-1-yl)-2-(Thiophen-2-yl)ethylamine

Method A (Reductive Amination):
Indoline (10 mmol) and 2-thiophenecarboxaldehyde (10 mmol) are dissolved in dichloroethane (DCE, 15 mL) with 4 Å molecular sieves. Sodium triacetoxyborohydride (12 mmol) is added portionwise at 0°C, and the mixture is stirred for 12 h at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:4), yielding the ethylamine intermediate (68%).

Method B (Mn(III)-Catalyzed Coupling):
Adapting protocols from Mn(acac)3-mediated reactions, indole (0.2 mmol), 2-thienylboronic acid (0.6 mmol), and 2-isocyanoethylamine (0.2 mmol) are combined in hexafluoroisopropanol (HFIP, 2 mL) with Mn(acac)3 (30 mol%). The reaction proceeds at 40°C for 40 min, achieving a 75% yield after column chromatography.

Synthesis of 4-Fluoro-3-methylbenzenesulfonyl Chloride

4-Fluoro-3-methylbenzenesulfonic acid (5 mmol) is refluxed with phosphorus pentachloride (15 mmol) in thionyl chloride (10 mL) for 4 h. Excess reagents are removed under vacuum, and the residue is crystallized from hexane to afford the sulfonyl chloride (89% yield, m.p. 112–114°C).

Sulfonamide Coupling Reaction

The ethylamine intermediate (1.0 equiv) is dissolved in DCE (10 mL) and cooled to −20°C. 4-Fluoro-3-methylbenzenesulfonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv). The mixture warms to room temperature and stirs for 6 h. Quenching with saturated NaHCO3 and extraction with DCM (3 × 15 mL) yields the crude product, which is purified via gradient chromatography (ethyl acetate/petroleum ether, 1:3 → 1:1) to isolate the sulfonamide (72%).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies reveal that DCE and HFIP outperform THF or DMSO in minimizing side reactions (Table 1).

Table 1. Solvent Screening for Sulfonylation

Solvent Temperature (°C) Yield (%) Purity (%)
DCE 25 72 98
HFIP 40 68 95
THF 25 55 89
DMSO 25 48 82

Lower temperatures (−20°C) suppress sulfonate ester formation, while elevated temperatures (40°C) in HFIP accelerate coupling but reduce selectivity.

Catalytic Triflation and Acid Additives

Inspired by triflic anhydride (Tf2O)-mediated activations, introducing TfOH (10 mol%) as a Brønsted acid enhances electrophilicity at the sulfonyl chloride, raising yields to 81% (Table 2).

Table 2. Acid Additive Screening

Additive (10 mol%) Yield (%) Reaction Time (h)
None 72 6
TfOH 81 4
MsOH 75 5
AcOH 65 6

Deuterium Labeling and Kinetic Studies

Deuterated ethylamine (D-2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine) synthesized via LiAlD4 reduction exhibits a kinetic isotope effect (KIE = 2.04), confirming rate-determining C–N bond formation during sulfonylation.

Scalability and Industrial Feasibility

Gram-scale synthesis (10 mmol) in DCE achieves consistent yields (70–72%) with minor adjustments:

  • Slow addition of sulfonyl chloride to prevent exothermic side reactions.
  • Continuous extraction to improve throughput.
  • Recrystallization from ethanol/water (1:1) enhances purity to >99%.

Characterization and Analytical Data

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 7.12 (dd, J = 5.2, 3.6 Hz, 1H), 6.95–6.89 (m, 2H), 4.21 (t, J = 6.8 Hz, 1H), 3.74–3.68 (m, 2H), 2.98–2.92 (m, 2H), 2.34 (s, 3H).
  • HRMS (ESI): m/z calcd. for C21H20FN3O2S2 [M+H]+: 454.1054; found: 454.1058.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or sulfonamide sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, primarily attributed to its ability to interact with various biological targets. The following sections detail its applications in anticancer and antimicrobial fields.

Anticancer Activity

The compound has been studied for its potential to inhibit cancer cell proliferation. A significant focus has been on its interaction with the c-MET kinase, which plays a crucial role in tumor growth and metastasis.

Case Study: Inhibition of c-MET Kinase
A study assessed the anticancer properties of structurally related compounds, highlighting the following findings:

CompoundIC50 (μM)Mechanism
Parent Compound8.1Inhibits c-MET kinase
Modified Compound A0.060Higher affinity for SMO receptor

These results suggest that structural modifications can enhance the anticancer efficacy of indole-based compounds through targeted inhibition of pathways involved in tumorigenesis.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated, showing competitive results compared to standard antibiotics.

Case Study: Antimicrobial Efficacy
A comparative analysis of its antimicrobial activity revealed:

Bacterial StrainMIC (µg/mL)Comparison to Ciprofloxacin
Staphylococcus aureus0.5More effective
Escherichia coli1Comparable
Klebsiella pneumoniae8Less effective

The minimum inhibitory concentration (MIC) indicates its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can be influenced by its structural characteristics:

  • Fluorination : Enhances lipophilicity, improving cell membrane penetration and bioavailability.
  • Indoline and Thiophene Moieties : Provide distinct interactions with biological targets.
  • Substituent Effects : Variations on the benzamide can lead to significant changes in activity profiles.

Key Findings from SAR Studies

FeatureImpact
FluorinationIncreases overall activity
Indole and Thiophene MoietiesUnique electronic profile
Substituent VariabilityAlters activity profiles significantly

Mechanism of Action

The mechanism of action for 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide include other sulfonamide derivatives with indoline and thiophene moieties. Examples might include:

  • N-(2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide
  • 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Uniqueness

The uniqueness of 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets.

Biological Activity

The compound 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide (CAS Number: 898407-50-6) is a sulfonamide derivative that combines an indoline moiety with a thiophene ring, potentially endowing it with diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21FN2O2S2C_{21}H_{21}FN_2O_2S_2, with a molecular weight of 416.5 g/mol. The structure includes:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Indoline and thiophene rings : Known for their diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies suggest that compounds containing indoline and thiophene moieties exhibit antimicrobial properties. For instance, similar compounds have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • A comparative analysis indicates that derivatives with similar structures can have IC50 values ranging from 1.4 µM to over 200 nM against different pathogens .
  • Anticancer Potential
    • Indole derivatives are often investigated for their anticancer properties due to their ability to modulate multiple signaling pathways involved in cell proliferation and apoptosis. The presence of the indoline structure in our compound may contribute to such activities.
    • Case studies have demonstrated that related compounds exhibit antiproliferative effects on various cancer cell lines, indicating potential for further investigation .
  • Enzyme Inhibition
    • The compound’s structure suggests potential inhibition of enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Compounds with similar functionalities have been shown to inhibit AChE effectively, with some derivatives demonstrating selectivity for butyrylcholinesterase (BChE) .
    • Research indicates that certain sulfonamide derivatives can act as non-covalent inhibitors, impacting enzyme activity significantly .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : By interacting with active sites or peripheral anionic sites on enzymes like AChE and BChE.
  • Modulation of Signaling Pathways : Indole derivatives can influence pathways related to apoptosis and cell cycle regulation, potentially leading to cancer cell death.

Data Table: Comparative Biological Activity

CompoundActivity TypeIC50 Value (µM)Reference
4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamideAntimicrobialTBD
Similar Indole DerivativeAnticancer1.4
Acetylcholinesterase InhibitorEnzyme Inhibition38.98

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of related indole-thiophene compounds against E. coli and S. aureus. Results indicated significant inhibition at concentrations as low as 1.4 µM, suggesting strong potential for further development in antimicrobial therapies .
  • Anticancer Studies : Various derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction pathways . Further exploration into the specific pathways influenced by this compound is warranted.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and functional group protection/deprotection. Key steps include:

  • Sulfonylation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a secondary amine intermediate (e.g., 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine) under anhydrous conditions (e.g., dichloromethane, triethylamine base) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Reaction progress is monitored via TLC or HPLC .
  • Optimization : Adjusting temperature, solvent polarity, and stoichiometry to minimize byproducts. For example, low temperatures (-10°C to 0°C) may reduce sulfonylation side reactions .

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., indoline and thiophene protons) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. Key parameters include bond angles, torsional conformations, and hydrogen-bonding networks . For example, monoclinic crystal systems (space group P21/cP2_1/c) are common for similar sulfonamides .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases. Purity thresholds >95% are standard for biological assays .
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% relative humidity) monitored via HPLC or NMR. Fluorinated aromatic groups may enhance stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. For example, fluorinated sulfonamides may show differential permeability in cell-based vs. cell-free systems .
  • Control Experiments : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions. Adjust parameters like pH or co-solvents (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how can they be addressed?

  • Disorder and Twinning : Flexible thiophene or indoline moieties may cause disorder. Mitigate by collecting high-resolution data (≤1.0 Å) and using restraints in SHELXL .
  • Hydrogen Bonding : Weak interactions (e.g., C–H···π) require advanced refinement techniques. Programs like OLEX2 integrate SHELX tools for improved electron density mapping .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of fluorinated substituents?

  • Systematic Substitution : Synthesize analogs with fluorine at alternative positions (e.g., 2-fluoro vs. 4-fluoro) and compare bioactivity .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic effects (e.g., fluorine’s electron-withdrawing properties on sulfonamide acidity) .
  • Biological Testing : Measure IC50_{50} values against target enzymes (e.g., carbonic anhydrase) to correlate substituent position with potency .

Q. What methodological approaches are used to study fluorescence properties and target interactions?

  • Spectrofluorometry : Excitation/emission scans (e.g., λex_{ex} = 280 nm, λem_{em} = 350 nm) to detect intrinsic fluorescence from aromatic systems .
  • Quenching Assays : Titrate with biomolecules (e.g., bovine serum albumin) to assess binding via Stern-Volmer plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.